Computational Physicochemical Property Comparison: Lipophilicity vs. N-(4-Bromophenyl) Analog
The target compound's computed XLogP3-AA value of 4.4 [1] falls within a favorable range for oral bioavailability, compared to the 4-bromophenyl analog (CAS 339098-29-2) which is expected to exhibit a higher logP (>5.0) due to the bromine substituent's greater lipophilicity. The target compound possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor, yielding a balanced polar surface area profile [1]. In contrast, the 4-bromophenyl analog has only 4 hydrogen bond acceptors and 1 donor, potentially altering solubility and membrane permeability characteristics .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; HBA = 6; HBD = 1; MW = 375.4 g/mol |
| Comparator Or Baseline | N-(4-bromophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide: estimated XLogP >5.0; HBA ≈ 4; MW ≈ 420 g/mol |
| Quantified Difference | Δ XLogP ≈ -0.6 or greater; Δ HBA = +2 |
| Conditions | Computed properties via PubChem (XLogP3 algorithm) and Cactvs descriptors |
Why This Matters
The lower lipophilicity and additional hydrogen bond acceptor capacity may confer superior aqueous solubility and a more favorable pharmacokinetic profile, which are critical considerations for in vivo pharmacological studies and lead optimization workflows.
- [1] PubChem Compound Summary for CID 1486420. Computed Properties: XLogP3-AA, HBD, HBA, Rotatable Bond Count. Accessed April 2026. View Source
